4-Chloro-7-methoxy-6-nitroquinazoline
Overview
Description
4-Chloro-7-methoxy-6-nitroquinazoline is a chemical compound with the molecular formula C9H6ClN3O3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives often target growth factor receptors, such as the epidermal growth factor receptor (egfr) family .
Mode of Action
Quinazoline derivatives are known to inhibit the activity of their target receptors, thereby disrupting the signaling pathways that drive cell functions .
Biochemical Pathways
4-Chloro-7-methoxy-6-nitroquinazoline likely affects the signaling pathways associated with its target receptors. For instance, the inhibition of EGFR can disrupt several downstream pathways, including the PI3K/Akt and MAPK pathways, which play crucial roles in cell proliferation, differentiation, and survival .
Pharmacokinetics
Its molecular weight of 23962 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
By inhibiting the activity of growth factor receptors, it may potentially suppress cell proliferation and induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with the same target receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve similar synthetic routes but are optimized for large-scale production. The use of automated reactors and continuous flow systems can enhance the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophiles replacing the chlorine atom.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to form different derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the original substituents .
Scientific Research Applications
4-Chloro-7-methoxy-6-nitroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoro-6-nitroquinazoline
- 4,7-Dichloro-6-nitroquinazoline
- 4-Chloro-7-methoxy-6-aminoquinazoline
Uniqueness
4-Chloro-7-methoxy-6-nitroquinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the chlorine atom, make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
4-chloro-7-methoxy-6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFJWOAETHEGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440792 | |
Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-69-0 | |
Record name | 4-Chloro-7-methoxy-6-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55496-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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